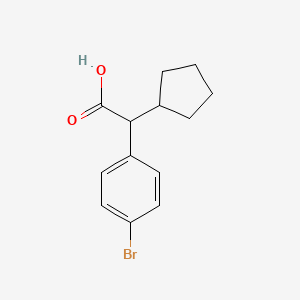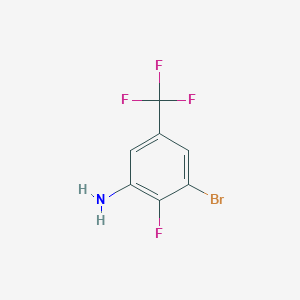
3-Bromo-2-fluoro-5-(trifluorométhyl)aniline
Vue d'ensemble
Description
“3-Bromo-2-fluoro-5-(trifluoromethyl)aniline” is a chemical compound that is used in the synthesis and biochemical evaluation of a series of inhibitors . It has a molecular formula of CHBrFN .
Synthesis Analysis
The preparation process of 3-bromine-5-trifluoro methyl aniline involves raw material with 4-bromo-2-trifluro toluidine, successively through acetylize, nitrated, deacetylation, deaminizating and reduction preparation . The overall yield of the process is 43 percent .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-fluoro-5-(trifluoromethyl)aniline” is C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-5-(trifluoromethyl)aniline” include a density of 1.7±0.1 g/cm3, boiling point of 231.2±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, enthalpy of vaporization of 46.8±3.0 kJ/mol, flash point of 93.6±27.3 °C, index of refraction of 1.522, molar refractivity of 43.2±0.3 cm3 .Applications De Recherche Scientifique
Recherche pharmaceutique
Le groupe trifluorométhyle, qui est présent dans la 3-Bromo-2-fluoro-5-(trifluorométhyl)aniline, se retrouve dans de nombreux médicaments approuvés par la FDA . Ce groupe est connu pour présenter de nombreuses activités pharmacologiques . Par conséquent, la this compound pourrait potentiellement être utilisée dans le développement de nouveaux produits pharmaceutiques.
Synthèse d'inhibiteurs du virus de l'hépatite C
Bien que n'étant pas directement lié à la this compound, un composé similaire, la 2-Bromo-5-(trifluorométhyl)aniline, a été utilisé dans la synthèse et l'évaluation biochimique des inhibiteurs de la protéase NS3 du virus de l'hépatite C (VHC) . Compte tenu de la similitude structurale, il est possible que la this compound puisse également être utilisée dans des applications de recherche similaires.
Science des matériaux
Les composés contenant du fluor, comme la this compound, présentent souvent des propriétés uniques dues à la présence de fluor. Ces propriétés peuvent les rendre utiles dans divers domaines de la science des matériaux .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline and 2-bromo-5-(trifluoromethyl)aniline have been reported to exhibit antimicrobial effects . This suggests that the compound may interact with targets that are crucial for microbial survival and growth.
Mode of Action
Given its antimicrobial properties, it is plausible that the compound interacts with its targets in a way that inhibits microbial growth or survival .
Biochemical Pathways
It is reasonable to assume that the compound’s antimicrobial action involves disruption of essential biochemical pathways in microbes .
Result of Action
Given its reported antimicrobial effects, it can be inferred that the compound’s action results in the inhibition of microbial growth or survival .
Analyse Biochimique
Biochemical Properties
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic function, affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABHSMSXVXOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243342 | |
| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262198-06-0 | |
| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


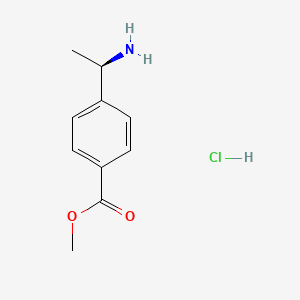
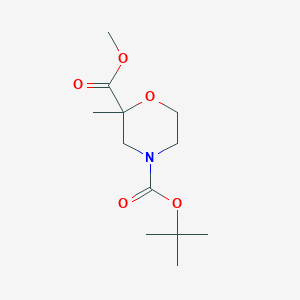

![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)

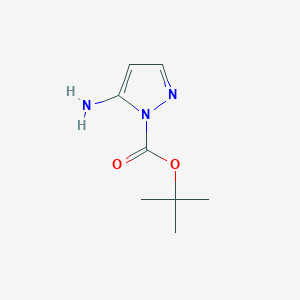
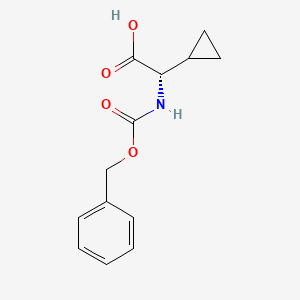

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

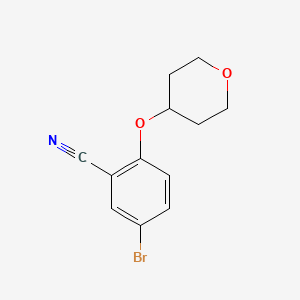
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

